4-(Trifluoromethylthio)benzoyl fluoride
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Overview
Description
4-(Trifluoromethylthio)benzoyl fluoride is an organic compound that features a benzoyl fluoride group substituted with a trifluoromethylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethylthio)benzoic acid with thionyl chloride to form 4-(Trifluoromethylthio)benzoyl chloride, which is then fluorinated to yield 4-(Trifluoromethylthio)benzoyl fluoride .
Industrial Production Methods
Industrial production methods for this compound often utilize efficient catalytic processes to ensure high yields and purity. The use of copper or silver catalysts in the presence of appropriate fluorinating agents is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(Trifluoromethylthio)benzoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethylthio)benzoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoyl fluoride
- 4-(Trifluoromethylthio)benzoic acid
- 4-(Trifluoromethylthio)benzoyl chloride
Uniqueness
4-(Trifluoromethylthio)benzoyl fluoride is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability compared to similar compounds, making it particularly useful in various applications .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNIQPSLYQSHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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